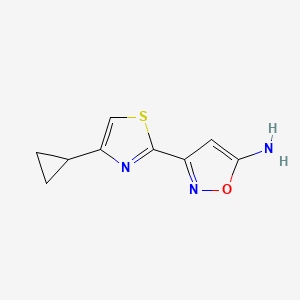
3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022521 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD33022521 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD33022521 typically involve the use of triazolo ring compounds. One common method includes the formation of a methanesulfonate crystal form, which is achieved through a series of reactions involving specific reagents and conditions. The process is designed to ensure high purity and yield, making it suitable for further applications .
Industrial Production Methods
Industrial production of MFCD33022521 focuses on scalability and efficiency. The methods employed are designed to be simple and easy to implement, allowing for large-scale production. The crystal form of the compound is particularly favored for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
MFCD33022521 undergoes various chemical reactions, including oxidation, reduction, and substitution
Types of Reactions
Oxidation: Involves the gain of oxygen atoms, leading to the formation of oxidized products.
Reduction: Involves the loss of oxygen atoms or the gain of hydrogen atoms, resulting in reduced products.
Substitution: Involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
The reactions involving MFCD33022521 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to achieve the desired products .
Scientific Research Applications
MFCD33022521 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD33022521 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms .
Biology
In biological research, MFCD33022521 is employed in studies involving cellular processes and molecular interactions. Its unique properties allow researchers to investigate its effects on different biological systems .
Medicine
In medicine, MFCD33022521 is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry
In the industrial sector, MFCD33022521 is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD33022521 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c10-8-3-6(12-13-8)9-11-7(4-14-9)5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
YNQACMHVDKOZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


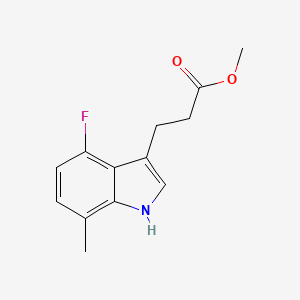
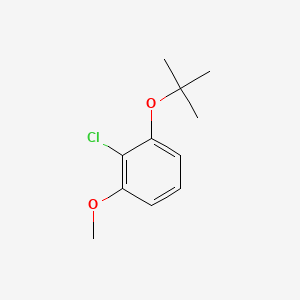
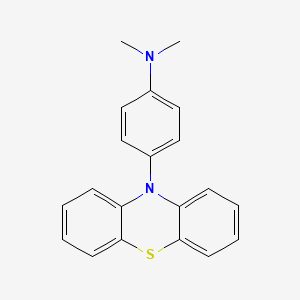
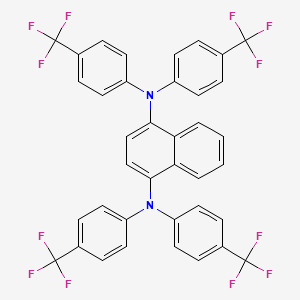
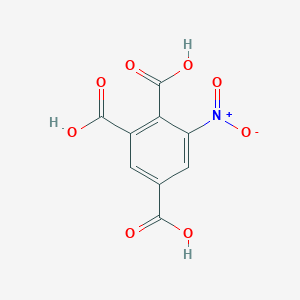
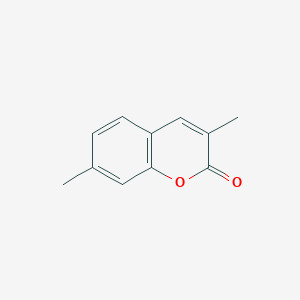
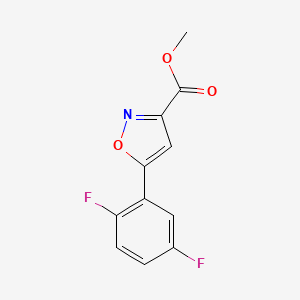

![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
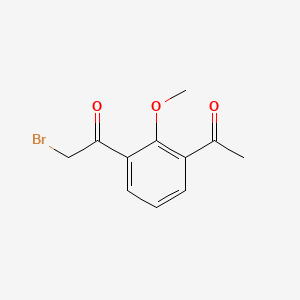


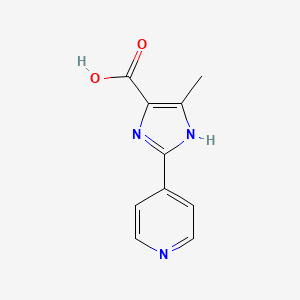
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
